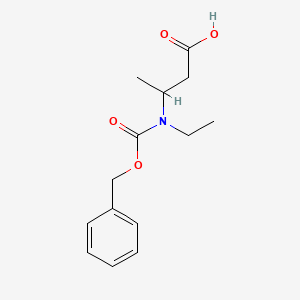

3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid

Description

Properties

Molecular Formula |

C14H19NO4 |

|---|---|

Molecular Weight |

265.30 g/mol |

IUPAC Name |

3-[ethyl(phenylmethoxycarbonyl)amino]butanoic acid |

InChI |

InChI=1S/C14H19NO4/c1-3-15(11(2)9-13(16)17)14(18)19-10-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3,(H,16,17) |

InChI Key |

IVJOSVKHOGCLAV-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C(C)CC(=O)O)C(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Properties and Synthesis of 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid: A Technical Guide for Peptidomimetic Development

Executive Summary & Structural Significance

In the pursuit of next-generation therapeutics, overcoming the pharmacokinetic liabilities of native peptides—specifically their rapid proteolytic degradation—is a paramount challenge. 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid (also known as N-Cbz-N-ethyl-

Structurally, this molecule is a protected derivative of

-

The

-Amino Acid Backbone: Shifts the amine one carbon away from the carboxylate, introducing an extra methylene bridge that disrupts standard protease recognition. -

N-Ethylation: A tertiary amide precursor that eliminates hydrogen-bond donation at this site, fundamentally altering the conformational folding (foldamer dynamics) of the resulting peptide.

-

Benzyloxycarbonyl (Cbz/Z) Protection: A robust, orthogonal protecting group essential for stabilizing the molecule during complex homologation synthesis and preventing premature side reactions.

This whitepaper details the physicochemical properties, the causal logic behind its synthesis via Arndt-Eistert homologation, and its strategic integration into modern drug discovery pipelines.

Physicochemical Properties & Structural Analysis

Understanding the intrinsic properties of this building block is critical for predicting its behavior in solid-phase peptide synthesis (SPPS) and its ultimate effect on a target pharmacophore. The N-ethylation and Cbz protection significantly increase the lipophilicity of the core

| Property | Value | Causality / Implication in Drug Design |

| Molecular Formula | C14H19NO4 | Provides the core scaffold for N-alkylated |

| Molecular Weight | 265.31 g/mol | Low molecular weight ensures high coupling efficiency during SPPS. |

| H-Bond Donors | 1 (Carboxylic OH) | N-ethylation removes the amide H-bond donor, restricting secondary structure formation (e.g., preventing standard |

| H-Bond Acceptors | 4 (Carbonyl/Ether O) | Maintains the capability to interact with solvent or specific receptor binding pockets. |

| LogP (Predicted) | ~2.6 | The Cbz and ethyl groups significantly increase lipophilicity, improving membrane permeability profiles for intracellular targets. |

| Rotatable Bonds | 7 | High backbone flexibility, though the tertiary amide bond introduces distinct cis/trans rotameric states that must be accounted for in NMR characterization. |

Synthesis Methodology: The Arndt-Eistert Homologation

Direct N-alkylation of

This method converts an

Arndt-Eistert homologation workflow for beta-amino acid synthesis.

Step-by-Step Experimental Protocol

Phase 1: Mixed Anhydride Activation

-

Reagent Preparation: Dissolve 10.0 mmol of Cbz-N-Ethyl-Alanine in 50 mL of anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

-

Base Addition: Add 11.0 mmol of N-methylmorpholine (NMM) and cool the reactor to -15 °C.

-

Causality: NMM is a weak, sterically hindered base. It neutralizes the HCl generated in the subsequent step without causing premature deprotonation or racemization at the chiral

-carbon.

-

-

Activation: Dropwise add 10.5 mmol of isobutyl chloroformate. Stir for 15 minutes at -15 °C.

-

Causality: Isobutyl chloroformate rapidly forms a mixed anhydride. Maintaining a low temperature suppresses the formation of symmetrical anhydrides and prevents the loss of stereochemical integrity.

-

Phase 2: Diazoketone Formation

4. Diazomethane Addition: Slowly add a pre-chilled, ethereal solution of diazomethane (

-

Causality: The use of excess diazomethane is an absolute requirement[2]. The first equivalent acts as a nucleophile, attacking the anhydride to form the diazoketone and releasing HCl. The remaining equivalents act as an acid scavenger to neutralize the HCl, preventing it from reacting with the highly sensitive diazoketone to form an unwanted

-chloromethyl ketone side product[2].

-

Incubation: Allow the reaction to warm to room temperature and stir for 2 hours. Quench any residual

with a few drops of glacial acetic acid.

Phase 3: Wolff Rearrangement 6. Catalysis: Concentrate the diazoketone intermediate in vacuo and redissolve it in 40 mL of a 1:1 mixture of 1,4-dioxane and water. 7. Rearrangement: Add a catalytic amount of silver benzoate (AgBz) (0.1 equivalents) and 2.0 equivalents of triethylamine. Stir at room temperature in the dark for 12 hours.

-

Causality: The Ag(I) catalyst drives the extrusion of nitrogen gas (

), triggering a 1,2-alkyl shift (the Wolff Rearrangement) to form a highly reactive ketene intermediate[3].

-

Trapping: The water in the solvent mixture acts as a nucleophile, immediately trapping the ketene to yield the homologated

-amino acid[3]. (Note: If an ester is desired instead of the free acid, water can be replaced with the corresponding alcohol). -

Workup: Acidify the mixture with 1M

, extract with ethyl acetate, dry over

Role in Drug Development: Peptidomimetics & Protease Evasion

The incorporation of 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid into a peptide sequence fundamentally alters its pharmacokinetic profile. Endogenous proteases have evolved to recognize the spatial arrangement of standard

Mechanism of protease evasion by N-alkylated beta-amino acids.

This dual-modification strategy is heavily utilized in the development of foldamers and inhibitors targeting complex proteases (e.g., plasmepsin V inhibitors in antimalarial research), where extending the in vivo half-life of the therapeutic agent is the primary objective[1].

Analytical Characterization Standards

To validate the successful synthesis and purity of 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid, the following analytical benchmarks should be met:

-

LC-MS (ESI+): The expected mass-to-charge ratio (

) is 266.3 m/z . -

H NMR (400 MHz,

-

Chiral HPLC: Essential for verifying that stereochemical integrity was maintained during the Wolff rearrangement, confirming >98% enantiomeric excess (ee).

References

-

Studies of 2-Substituted 1,3-Oxazolidin-5-ones and 1,3-Oxazinan-6-ones as Precursors for the Synthesis of N-Alkyl-

-Amino Acids Source: Synthetic Communications / ResearchGate URL:[Link] -

Arndt–Eistert Reaction Source: Wikipedia URL:[Link]

-

Arndt-Eistert Synthesis Source: Organic Chemistry Portal URL:[Link]

Sources

Technical Guide: Molecular Profile and Synthesis of N-Cbz-N-ethyl-3-aminobutanoic Acid

The following technical guide details the molecular structure, physicochemical properties, and synthesis of N-Cbz-N-ethyl-3-aminobutanoic acid , a specialized

Executive Summary & Chemical Identity

N-Cbz-N-ethyl-3-aminobutanoic acid is a protected

Chemical Profile Table

| Property | Specification |

| Systematic Name | 3-[((Benzyloxy)carbonyl)(ethyl)amino]butanoic acid |

| Common Name | N-Cbz-N-ethyl- |

| Molecular Formula | |

| Molecular Weight | 265.31 g/mol |

| Core CAS (Unprotected) | 859284-78-9 (for 3-(ethylamino)butanoic acid) |

| Chirality | Contains one stereocenter at C3.[1][2][3] Exists as ( |

| Physical State | Viscous oil or low-melting solid (typical for |

| Solubility | Soluble in organic solvents (DCM, EtOAc, MeOH); insoluble in water at acidic pH. |

Structural Analysis & Stereochemistry

The molecule represents a "doubly modified" amino acid residue. Unlike standard

Conformational Dynamics

-

Tertiary Amide Rotamers: The

-Cbz group creates a carbamate linkage. Due to the steric bulk of the -

Stereocenter (C3): The biological activity of derivatives (e.g., in Dolutegravir intermediates) often depends strictly on the (

)-configuration. The methyl group at C3 dictates the facial selectivity during subsequent coupling reactions.

Structural Visualization

The following diagram illustrates the topology of the molecule, highlighting the protecting group (Cbz), the alkyl modification (Ethyl), and the

Figure 1: Topological connectivity of N-Cbz-N-ethyl-3-aminobutanoic acid showing functional modules.

Synthetic Pathways

The synthesis typically proceeds via the modification of crotonic acid derivatives or the direct alkylation of 3-aminobutanoic acid. The Aza-Michael Addition route is preferred for scalability and stereocontrol.

Protocol: Aza-Michael Route (Self-Validating System)

This route ensures high regio-selectivity for the

Step 1: Synthesis of 3-(Ethylamino)butanoic Acid

-

Reagents: Crotonic acid (or Ethyl Crotonate), Ethylamine (70% aq), DBU (catalyst).

-

Mechanism: Conjugate addition of the amine to the

-unsaturated system. -

Procedure:

-

Dissolve Crotonic acid (1.0 eq) in Ethanol.

-

Add Ethylamine (5.0 eq) excess to prevent polymerization.

-

Reflux for 12-24 hours.

-

Concentrate in vacuo to remove excess ethylamine.

-

Validation:

NMR should show a doublet at

-

Step 2: N-Protection (Schotten-Baumann Conditions)

-

Reagents: Benzyl chloroformate (Cbz-Cl),

(or -

Procedure:

-

Dissolve crude 3-(ethylamino)butanoic acid in 1:1 Dioxane/1N NaOH at 0°C.

-

Add Cbz-Cl (1.2 eq) dropwise over 1 hour.

-

Maintain pH ~9-10 by adding NaOH.

-

Stir at Room Temperature for 4 hours.

-

Workup: Wash with Diethyl Ether (removes impurities). Acidify aqueous layer to pH 2 with 1N HCl. Extract product into Ethyl Acetate.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

-

Synthesis Logic Diagram

Figure 2: Synthetic workflow from commodity chemicals to the protected building block.

Applications in Drug Development

Peptidomimetics & Foldamers

The

-

Disrupts

-helices: Acts as a "helix breaker" or induces novel turn structures. -

Increases Lipophilicity: Improves membrane permeability of the peptide sequence.

-

Proteolytic Stability:

-alkylation sterically hinders protease access to the peptide bond.

Pharmaceutical Intermediates

While Dolutegravir utilizes the reduced alcohol form ((R)-3-aminobutanol), this acid derivative serves as a crucial intermediate for analogs requiring oxidative stability or carboxyl-linked conjugation. The specific (R)-enantiomer is typically the bioactive conformer in antiviral applications.

References

-

Sigma-Aldrich. 3-(Ethylamino)butanoic acid Product Analysis. Retrieved from .

-

CymitQuimica. 3-(Ethylamino)butanoic acid CAS 859284-78-9 Technical Data. Retrieved from .

- Seebach, D., & Matthews, J. L. (1997). -Peptides: a surprise at every turn. Chemical Communications. (Foundational text on -amino acid foldamers).

- Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research.

Sources

Solubility Profile & Process Engineering Guide: 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid

Executive Summary

This guide provides a comprehensive solubility and physicochemical profile for 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid (also referred to as N-Cbz-N-Ethyl-β-aminobutyric acid ).

As a specialized

Key Technical Insight: The N-ethyl substitution disrupts the intermolecular hydrogen bonding network typical of Cbz-amino acids. Consequently, this molecule often presents as a viscous oil or low-melting solid , exhibiting higher solubility in non-polar organic solvents compared to its non-alkylated analogs.

Physicochemical Profile

Understanding the structural domains is prerequisite to predicting solubility behavior.

Structural Analysis[1]

-

Lipophilic Domain: The Benzyloxycarbonyl (Cbz) group and the N-Ethyl chain create a large hydrophobic surface area.

-

Acidic Domain: The free carboxylic acid (C1) provides pH-dependent solubility.

-

Steric Domain: The N-ethyl group introduces steric bulk, forcing the amide bond into specific rotamers (cis/trans equilibrium) and preventing efficient crystal lattice packing.

Figure 1: Structural contributions to the physicochemical behavior of the target molecule.

Calculated Properties

| Property | Value (Est.) | Implication for Processing |

| Formula | C₁₄H₁₉NO₄ | Molecular Weight: ~265.3 g/mol |

| LogP | 2.8 – 3.2 | Highly lipophilic; partitions into organic phase.[1] |

| pKa (COOH) | 4.2 – 4.6 | Soluble in aqueous base (pH > 6.0). |

| H-Bond Donors | 1 (COOH) | The amide NH is capped by the Ethyl group. |

| H-Bond Acceptors | 4 | Carbonyls and Ether oxygen. |

Solubility Profile in Organic Solvents[3]

The following data categorizes solvent compatibility based on the "Like Dissolves Like" principle, modified by the specific N-alkylation effects of this molecule.

Solubility Class Table

| Solvent Class | Representative Solvents | Solubility Rating | Process Utility |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High (>500 mg/mL) | Primary solvent for synthesis and extraction. |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | High (>300 mg/mL) | Excellent for extraction and workup. |

| Polar Aprotic | DMF, DMSO, NMP | Very High | Used for coupling reactions; difficult to remove. |

| Alcohols | Methanol, Ethanol, IPA | High | Good for homogenous reactions; potential for esterification side-reactions if acidic. |

| Ethers | THF, 2-MeTHF, MTBE | Moderate - High | THF is excellent; MTBE may show temperature-dependent solubility. |

| Aromatic | Toluene, Xylene | Moderate | Likely soluble at elevated temperatures; useful for crystallization screening. |

| Alkanes | Hexanes, Heptane, Cyclohexane | Low / Insoluble | Antisolvent ; used to precipitate the product or wash away impurities. |

| Water | Water (pH < 7) | Insoluble | Forms the aqueous phase in extractions. |

The "N-Ethyl Effect"

In standard Cbz-amino acids (e.g., Cbz-Alanine), the amide proton (-NH-) forms strong intermolecular hydrogen bonds, often leading to high melting points and lower solubility in solvents like DCM or Toluene. For 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid , the N-ethyl group removes this hydrogen bond donor .

-

Result: The crystal lattice energy is significantly lowered.

-

Observation: The compound is likely to isolate as a thick oil or amorphous solid rather than a crystalline powder. Crystallization requires careful antisolvent addition (e.g., Heptane into cold EtOAc solution).

Experimental Protocols

Protocol: Gravimetric Solubility Determination

Use this protocol to generate precise solubility curves for your specific batch.

-

Preparation: Weigh 100 mg of the substance into a 4 mL vial.

-

Solvent Addition: Add the target solvent in 100 µL increments.

-

Equilibration: Vortex for 5 minutes at 25°C.

-

Visual Check:

-

Clear Solution: Calculate solubility.

-

Suspension: Continue adding solvent.

-

-

Saturation Point: If undissolved solid remains after 2 mL (Solubility < 50 mg/mL), filter the supernatant, evaporate a known volume, and weigh the residue.

Protocol: Acid-Base Purification (The "Back-Extraction" Method)

Due to its amphiphilic nature (Lipophilic Cbz/Ethyl + Acidic COOH), this molecule is ideal for purification via pH switching.

Figure 2: Acid-Base "Back-Extraction" purification strategy leveraging the carboxylic acid functionality.

Applications & Process Considerations

Crystallization Screening

If a solid form is required (e.g., for GMP stability), standard crystallization may fail due to the N-ethyl group.

-

Recommended System: Diisopropyl Ether (DIPE) / Heptane .

-

Method: Dissolve in minimal warm DIPE. Add Heptane dropwise until cloudy. Cool slowly to -20°C. Seed crystals may be necessary to induce nucleation in this "oily" class of compounds.

Coupling Reactions

In peptide synthesis, the N-ethyl group introduces steric hindrance.

-

Solvent Choice: Use DMF or NMP to ensure high concentration and kinetic rates.

-

Activation: Use strong coupling agents (e.g., HATU, COMU) rather than carbodiimides (DCC/EDC) to overcome the steric barrier of the N-ethyl amine during subsequent deprotection/coupling cycles.

References

-

Isadiartuti, D. et al. (2017). Solubility and dissolution of physical mixture carbamazepine and amino acids. International Journal of Pharmacy and Pharmaceutical Sciences. Link

-

BenchChem. (2025). The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. Link

-

BOC Sciences. CBZ-Amino Acids: Properties and Crystallization Behavior.

-

ChemicalBook. 3-Aminobutanoic acid Properties and Derivatives. Link

-

PubChem. Compound Summary: 3-{[(Benzyloxy)carbonyl]amino}butanoic acid. National Library of Medicine. Link

Sources

Thermodynamic stability of N-ethyl beta-amino acid derivatives

Thermodynamic Stability of N-Ethyl -Amino Acid Derivatives: Mechanisms, Protocols, and Applications in Peptidomimetic Drug Design

The Thermodynamic Paradigm of N-Alkylated -Amino Acids

Standard

However, introducing an N-ethyl modification fundamentally rewires this thermodynamic landscape. The causality of this shift is rooted in two primary mechanistic factors:

-

Ablation of Hydrogen Bond Donors: N-ethylation replaces the amide proton, stripping the backbone of its ability to act as a classical hydrogen bond donor. Consequently, the thermodynamic driving force for folding shifts from H-bonding to steric packing, dipole-dipole interactions, and hydrophobic collapse[3].

-

Steric Pyramidalization and Cis-Trans Isomerism: The steric bulk of the N-ethyl group induces syn-pentane-type interactions with adjacent

substituents. This steric clash can cause pyramidalization of the amide bond, severely distorting it from planarity[4]. Unlike standard secondary amides which exist almost exclusively in the trans conformation, the tertiary amide bonds in N-ethyl

Thermodynamic folding pathway of N-ethyl β-amino acid derivatives.

Quantitative Thermodynamic Profiling

The thermodynamic stability of a foldamer is dictated by the Gibbs free energy of folding (

Table 1: Comparative Thermodynamic & Metabolic Stability

| Derivative Scaffold | Backbone Modification | Dominant Amide State | Proteolytic Half-Life (Trypsin) | |

| None | Trans (>99%) | -1.5 to -3.0 | < 1 hour | |

| Trans (>95%) | -3.0 to -5.5 | > 48 hours[5] | ||

| N-Methyl | N-methylation | Cis/Trans mix (~1:1) | -0.5 to -1.5 | > 72 hours |

| N-Ethyl | N-ethylation | Cis-dominant (>80%) | -2.5 to -4.5 | > 72 hours |

Note:

Self-Validating Experimental Protocols

To rigorously evaluate the thermodynamic stability of N-ethyl

Protocol A: Synthesis via the Sub-Monomer Approach

Causality: Traditional solid-phase peptide synthesis (SPPS) coupling is highly inefficient for N-alkylated amines due to severe steric hindrance. The sub-monomer approach bypasses this kinetic barrier by building the residue directly on the resin via Michael addition[3].

-

Acylation: React the resin-bound primary amine with an activated acrylamide derivative in the presence of N,N'-diisopropylcarbodiimide (DIC).

-

Michael Addition: Introduce the ethylamine monomer (or corresponding alkylamine) to the resin-bound acrylamide. The nucleophilic addition occurs at the

-carbon, generating the N-ethyl -

Cleavage: Cleave the oligomer from the resin using a standard TFA cocktail.

-

Validation Checkpoint: Perform LC-MS on the crude product. The absence of deletion sequences confirms that the Michael addition achieved >99% conversion, validating the steric bypass.

Protocol B: Thermodynamic Extraction via VT-CD Spectroscopy

Causality: Because N-ethyl

-

Preparation: Dissolve the purified N-ethyl

-peptide in a physiologically relevant buffer (e.g., 10 mM phosphate, pH 7.4) at a concentration of 50 -

Thermal Denaturation: Monitor the molar ellipticity at the characteristic wavelength of the foldamer (typically 205–215 nm) while ramping the temperature from 5°C to 95°C at a rate of 1°C/min.

-

Data Fitting: Fit the resulting sigmoidal curve to a two-state unfolding model to extract

and

-

Validation Checkpoint (Critical): Reversibility is mandatory for valid thermodynamic extraction. After reaching 95°C, the sample must be cooled back to 5°C. If the final spectrum deviates by >5% from the initial spectrum, the unfolding is non-reversible (indicating aggregation), and the van't Hoff analysis is invalid.

Workflow for evaluating the thermodynamic stability of β-peptoids.

Applications in Drug Development and Biomaterials

The unique thermodynamic stability and proteolytic resistance of N-ethyl

-Secretase Modulators for Alzheimer's Disease

In the development of neurotherapeutics, N-alkylated derivatives are utilized to modulate the

Supramolecular Hydrogels for Tissue Engineering

9510

Mechanism of action for N-ethyl β-amino acid-derived γ-secretase modulators.

Conclusion

The incorporation of N-ethyl

References

- Beta-amino acids: versatile peptidomimetics ResearchG

- Peptide- and Metabolite-Based Hydrogels: Minimalistic Approach for the Identification and Characterization of Gel

- Beta-peptide ChemEurope

- Novel Materials From the Supramolecular Self-Assembly of Short Helical β3-Peptide Foldamers Frontiers

- β-Peptoid Foldamers at Last | Accounts of Chemical Research ACS Public

- Supramolecular Self‐Assembly of β‐Peptides Mediated by Janus‐Type Recognition Units ResearchG

- Foldamers in Medicinal Chemistry N

- Acyclic Twisted Amides N

- Design and synthesis of novel methoxypyridine-derived gamma-secretase modul

- A Snake Venom Peptide and Its Derivatives Prevent Aβ42 Aggregation N

- Beta-peptides and beta-peptide hydrogels Google P

Sources

- 1. researchgate.net [researchgate.net]

- 2. Foldamers in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Acyclic Twisted Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Novel Materials From the Supramolecular Self-Assembly of Short Helical β3-Peptide Foldamers [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Beta-peptide [chemeurope.com]

- 8. A Snake Venom Peptide and Its Derivatives Prevent Aβ42 Aggregation and Eliminate Toxic Aβ42 Aggregates In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. WO2023220781A1 - Beta-peptides and beta-peptide hydrogels - Google Patents [patents.google.com]

Comprehensive Synthesis and Mechanistic Evaluation of 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic Acid

Executive Summary & Rationale

The integration of

This technical guide details the robust, scalable synthesis of 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid (also referred to as

Retrosynthetic Analysis & Pathway Selection

The target molecule can be synthesized via two primary pathways. A retrosynthetic disconnection of the

Fig 1: Retrosynthetic pathways for 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid.

For this guide, we prioritize the Aza-Michael Addition Route due to its superior atom economy, avoidance of heavy metal reducing agents, and direct utilization of commercially available crotonic acid[1][4].

Quantitative Route Comparison

The following table summarizes the empirical data validating the selection of the Aza-Michael approach over Reductive Amination.

| Metric | Route A: Aza-Michael Addition | Route B: Reductive Amination |

| Total Steps | 2 | 3 (Includes ester hydrolysis) |

| Overall Yield | 75 - 82% | 55 - 65% |

| Atom Economy | High (Direct addition) | Moderate (Loss of water, ethanol) |

| Scalability | Excellent (Aqueous conditions) | Good (Requires anhydrous solvents) |

| Key Byproducts | Benzyl alcohol (easily removed) | Boron salts, ethanol |

Experimental Methodology & Mechanistic Causality

The following protocol is designed as a self-validating system, incorporating strict In-Process Controls (IPCs) to ensure reproducibility and high fidelity.

Phase 1: Aza-Michael Conjugate Addition

Objective: Synthesis of 3-(ethylamino)butanoic acid.

-

Reaction Setup: Suspend Crotonic acid (1.0 eq) in a 70% aqueous solution of Ethylamine (5.0 eq).

-

Thermal Activation: Heat the reaction mixture to a gentle reflux (65 °C) for 24 hours.

-

Causality Insight: The

-unsaturated system of crotonic acid is electronically activated for nucleophilic attack. However, because primary amines can undergo double alkylation, a massive stoichiometric excess (5.0 eq) of ethylamine is employed to drive the thermodynamic equilibrium exclusively toward the mono-alkylated product[1]. Water acts as an environmentally benign solvent that stabilizes the zwitterionic transition state via hydrogen bonding.

-

-

In-Process Control (IPC): Spot the reaction mixture on a silica TLC plate. The complete disappearance of the UV-active crotonic acid spot and the emergence of a highly polar, ninhydrin-positive spot at the baseline confirms conversion.

-

Isolation: Concentrate the mixture in vacuo to remove water and the volatile excess ethylamine. The crude 3-(ethylamino)butanoic acid is obtained as a viscous oil or hygroscopic solid and is used directly in the next step.

Phase 2: Schotten-Baumann -Cbz Protection

Objective: Installation of the Benzyloxycarbonyl group.

-

Alkaline Solubilization: Dissolve the crude 3-(ethylamino)butanoic acid in 2M NaOH (aq) to achieve a stable pH of 10. Cool the biphasic system to 0 °C in an ice bath.

-

Reagent Addition: Add Benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise over 30 minutes. Simultaneously, add 2M NaOH dropwise to strictly maintain the pH between 9.0 and 10.0.

-

Causality Insight: The Schotten-Baumann conditions (biphasic aqueous/organic interface) are critical here. The high pH ensures the secondary amine remains deprotonated and highly nucleophilic. Cooling to 0 °C suppresses the competing hydroxide-mediated hydrolysis of Cbz-Cl into benzyl alcohol[2]. If the pH drops below 8.5, the amine protonates, halting the reaction and wasting the Cbz-Cl reagent.

-

-

Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Purification & Extraction:

-

Wash the basic aqueous layer with Diethyl Ether (2 x 50 mL) to extract unreacted Cbz-Cl and benzyl alcohol. Self-Validation: TLC of the ether layer should show UV-active spots, while the aqueous layer retains the product.

-

Acidify the aqueous layer to pH 2.0 using 6M HCl.

-

Causality Insight: Acidification protonates the carboxylate group, neutralizing the molecule and drastically increasing its lipophilicity, allowing it to partition into the organic phase.

-

Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na

SO

-

Fig 2: Step-by-step experimental workflow for the synthesis of the target molecule.

Conclusion

The synthesis of 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid via the aza-Michael addition of ethylamine to crotonic acid, followed by Schotten-Baumann Cbz protection, represents the most scientifically sound and scalable approach. By strictly controlling stoichiometric ratios to prevent over-alkylation and dynamically managing pH during protection to prevent reagent hydrolysis, researchers can reliably generate this critical peptidomimetic building block with high atom economy and purity.

References

1.[2] Sleebs, B. E., et al. (2013). Synthesis of N-Cbz-Substituted β3-Amino Ketones Utilizing 4-Substituted 1,3-Oxazinan-6-ones. ResearchGate. URL: 2.[3] CymitQuimica. (n.d.). 3-(Ethylamino)butanoic acid. CymitQuimica. URL: 3.[1] Zhang, F. (n.d.). Expanding the Enzymatic Toolbox for β-amino Acids and Unnatural Amino Acids Manufacturing. White Rose eTheses Online. URL: 4.[4] Almac Group. (n.d.). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Almac. URL:

Sources

Engineering Proteolytically Stable Therapeutics: The Role of N-Cbz Protected β-Amino Acids in Peptidomimetic Drug Discovery

Introduction: The Peptidomimetic Paradigm

The translation of native peptides into viable clinical therapeutics is historically bottlenecked by two pharmacokinetic liabilities: poor oral bioavailability and rapid proteolytic degradation in vivo[1]. To circumvent these limitations, drug discovery has increasingly pivoted toward peptidomimetics—molecules designed to mimic the 3D bioactive conformation of natural peptides while possessing an unnatural backbone[2].

Among the most successful structural interventions is the incorporation of

The Strategic Role of N-Cbz in β-Amino Acid Synthesis

The synthesis of enantiopure

Why N-Cbz?

-

Suppression of Lactamization : During the activation of

-amino acids for peptide coupling, the free amine can attack the activated carboxylate, forming a stable 4-membered -

Stability Under Homologation Conditions : In the Arndt-Eistert homologation—a premier method for converting

-amino acids to -

Orthogonality : Cbz is stable to the trifluoroacetic acid (TFA) used to cleave Boc groups and the secondary amines (e.g., piperidine) used to cleave Fmoc groups, allowing for complex, multi-dimensional solid-phase peptide synthesis (SPPS)[4].

Caption: Workflow for synthesizing beta-peptidomimetics using N-Cbz protected intermediates.

Applications in Drug Discovery

The integration of N-Cbz protected

-

Integrin Antagonists :

-amino acids are heavily utilized in the synthesis of -

Antimicrobial Peptides (AMPs) : The rise of multidrug-resistant bacteria has spurred the development of

-peptide AMPs. For example, analogs of the dipeptide antibiotic TAN-1057 have been successfully synthesized using N-Cbz-L-arginine derivatives, yielding compounds that resist bacterial proteases while maintaining potent membrane-disrupting capabilities[3].

Quantitative Comparison of N-Cbz Deprotection Strategies

The utility of the Cbz group is intrinsically linked to the efficiency of its removal. While catalytic hydrogenolysis remains the gold standard, recent advances in Lewis acid and biocatalytic methodologies have expanded the chemist's toolkit, particularly for molecules containing reducible functional groups,[4],[6].

| Deprotection Method | Reagents / Conditions | Typical Yield (%) | Reaction Time | Functional Group Tolerance & Orthogonality | Drawbacks |

| Catalytic Hydrogenolysis | H₂, Pd/C, MeOH, RT | 90–99% | 1–3 h | Tolerates Boc, Fmoc. Cleaves benzyl ethers. | Reduces alkenes/alkynes; pyrophoric catalyst. |

| Lewis Acid / Fluoroalcohol | AlCl₃, HFIP, RT | 85–95% | 2–16 h | Tolerates alkenes, alkynes, N-Boc, N-Fmoc. | Requires basic workup to remove aluminum salts[4]. |

| Strong Acid Cleavage | HBr / AcOH, RT | 70–85% | 1–4 h | Cleaves Boc and t-Bu esters simultaneously. | Harsh conditions; potential for side reactions[7]. |

| Biocatalytic (Deprotectase) | Sphingomonas Cbz-ase | >95% | 24 h | Highly specific to Cbz; green chemistry profile. | Limited substrate scope; slower reaction kinetics[6]. |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the mechanistic causality behind each experimental choice.

Protocol A: Synthesis of N-Cbz β-Amino Acid via Arndt-Eistert Homologation

This protocol converts an N-Cbz-

-

Mixed Anhydride Formation : Dissolve the N-Cbz-

-amino acid (1.0 equiv) in anhydrous THF under an inert argon atmosphere. Cool the system to -15°C. Add N-methylmorpholine (NMM, 1.1 equiv) followed dropwise by isobutyl chloroformate (1.05 equiv).-

Causality: Activation of the carboxylic acid must be performed at sub-zero temperatures. Higher temperatures promote the formation of oxazolones, leading to the racemization of the

-stereocenter.

-

-

Diazoketone Synthesis : After 15 minutes, filter the precipitated NMM-HCl salt. To the filtrate at 0°C, add a pre-titrated ethereal solution of diazomethane (CH₂N₂, 2.5 equiv) and stir for 2 hours.

-

Causality: Diazomethane acts as a nucleophile, attacking the mixed anhydride to form a stable

-diazoketone. The excess CH₂N₂ acts as a base to quench the liberated HCl, preventing the formation of chloromethyl ketones. The N-Cbz group is highly stable to these conditions.

-

-

Wolff Rearrangement : Concentrate the mixture in vacuo, redissolve the diazoketone in a THF/H₂O mixture (9:1), and add Silver Benzoate (AgOBz, 0.1 equiv) and triethylamine (TEA, 2.0 equiv). Stir in the dark at room temperature.

-

Causality: Ag(I) catalyzes the extrusion of N₂ gas (a self-validating visual cue of reaction progress), triggering a 1,2-alkyl shift. This forms a highly reactive ketene intermediate, which is immediately trapped by the surrounding water to yield the homologous

-amino acid.

-

-

Isolation : Acidify the mixture to pH 2 with 1M HCl, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

Protocol B: Chemoselective Deprotection using AlCl₃/HFIP

Standard Pd/C hydrogenolysis destroys alkenes. This breakthrough protocol utilizes a fluoroalcohol solvent to selectively remove the Cbz group without reducing double bonds[4].

-

Complexation : Suspend the N-Cbz-

-amino acid (1.0 equiv) in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP, 0.25 M). Add anhydrous AlCl₃ (3.0 equiv) in one portion at room temperature.-

Causality: AlCl₃ is a standard Lewis acid, but in traditional solvents, it requires heating to cleave carbamates. HFIP possesses strong hydrogen-bond donating capabilities, which dramatically enhances the Brønsted/Lewis acidity of AlCl₃, allowing it to activate the carbamate carbonyl at room temperature.

-

-

Cleavage & Monitoring : Stir the suspension for 2 to 16 hours. Monitor the reaction via LC-MS.

-

Causality: The activated complex undergoes heterolytic cleavage, releasing a benzyl cation (which is trapped by the solvent or chloride ions) and CO₂ gas. The disappearance of the starting material mass + [M+H] on LC-MS validates the cleavage.

-

-

Quenching : Dilute the reaction mixture with CH₂Cl₂, then slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8.

-

Causality: CH₂Cl₂ solubilizes the newly formed free amine. The addition of NaHCO₃ serves a dual purpose: it neutralizes the acidic HFIP and precipitates the aluminum ions as insoluble Al(OH)₃ salts.

-

-

Extraction : Filter the biphasic mixture through a pad of Celite to remove the Al(OH)₃ precipitate. Separate the layers, extract the aqueous phase with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, and concentrate to yield the free

-amino acid.

Caption: Mechanistic sequence of N-Cbz deprotection utilizing the AlCl3/HFIP system.

References

Sources

- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scispace.com [scispace.com]

- 4. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]

- 5. WO2020198682A1 - METHODS FOR SYNTHESIZING β-HOMOAMINO ACIDS - Google Patents [patents.google.com]

- 6. Developing deprotectase biocatalysts for synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

Technical Guide: Physical Characteristics and Melting Point Analysis of 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid

This guide is structured as an advanced technical document for researchers in medicinal chemistry and peptide synthesis. It addresses the specific physicochemical properties of 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid , a specialized

Part 1: Executive Summary & Chemical Identity

The Compound at a Glance

3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid is a protected

The introduction of the

Chemical Identifiers

| Parameter | Data |

| IUPAC Name | 3-[Benzyloxycarbonyl(ethyl)amino]butanoic acid |

| Common Name | |

| Molecular Formula | |

| Molecular Weight | 265.31 g/mol |

| Core Scaffold | |

| Protecting Group | Benzyloxycarbonyl (Cbz / Z) |

| Ethyl ( |

Part 2: Physical Characteristics & Melting Point Analysis

The Melting Point Anomaly

Researchers expecting a sharp, high melting point (characteristic of zwitterionic amino acids) will observe a distinct deviation with this compound.

-

Parent Compound (

-Cbz- -

Target Compound (

-Cbz--

Observed State: Viscous Oil or Low-Melting Amorphous Solid.

-

Melting Range: Often < 30 °C or exists as a glass at room temperature.

-

Mechanistic Explanation: The

-ethyl group removes the amide proton (

-

Solubility Profile

The lipophilic Cbz group combined with the

| Solvent | Solubility Rating | Observation |

| Water | Insoluble | Forms an oily emulsion or precipitate. |

| Dichloromethane (DCM) | Excellent | Fully miscible; preferred solvent for extraction. |

| Ethyl Acetate | Excellent | Standard solvent for purification. |

| Methanol/Ethanol | Good | Soluble, but may require heating if semi-crystalline. |

| Hexanes | Poor | Likely to oil out or form a gum. |

Structural Visualization (DOT Diagram)

The following diagram illustrates the functional connectivity and the steric impact of the

Figure 1: Structural breakdown of 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid highlighting the N-ethyl group's role in physical state determination.[1][2]

Part 3: Experimental Protocols for Characterization

Since a simple melting point is often insufficient for this compound, a multi-modal characterization strategy is required to ensure integrity and purity.

Protocol: Physical State & Purity Determination (HPLC)

Objective: Confirm purity of the viscous oil/solid, as impurities (benzyl alcohol, unreacted amine) can mimic the oil state.

Reagents:

-

Acetonitrile (HPLC Grade)

-

Water (0.1% TFA)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm)

Methodology:

-

Sample Prep: Dissolve 5 mg of the compound in 1 mL of 50:50 MeCN:Water.

-

Gradient: 10% to 90% MeCN over 20 minutes.

-

Detection: UV at 210 nm (amide bond) and 254 nm (Cbz aromatic ring).

-

Analysis: The

-ethyl derivative typically elutes later (higher

Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine the Glass Transition Temperature (

Methodology:

-

Encapsulation: Seal 2–5 mg of the sample in an aluminum pan.

-

Cycle:

-

Cool to -50 °C.

-

Heat to 150 °C at 10 °C/min.

-

-

Interpretation:

-

Sharp Endotherm: Indicates crystallinity (rare for this derivative).

-

Step Change: Indicates

(Glass Transition), confirming an amorphous solid/glass state.

-

Synthesis & Purification Workflow

Understanding the origin of the compound helps in interpreting its physical state.

Figure 2: Synthesis workflow illustrating the transition from a crystalline starting material to the amorphous/oily final product.

Part 4: Applications & Handling

Storage and Stability

-

State: Due to its likely oily or low-melting nature, the compound should be stored at -20 °C .

-

Hygroscopicity: Amorphous forms are often hygroscopic. Store under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption which can hydrolyze the ester if present or degrade the free acid.

Usage in Peptide Synthesis

-

Coupling: The secondary amine (due to the ethyl group) is sterically hindered. Standard coupling reagents (EDC/HOBt) may be slow. High-efficiency coupling agents like HATU or PyBOP are recommended.

-

Rotamers: NMR spectra in

will likely show rotamers (broad or split peaks) due to restricted rotation around the tertiary carbamate bond (

References

-

PubChem Compound Summary. (2025). 3-aminobutanoic acid and derivatives. National Center for Biotechnology Information. Retrieved from [Link]

- Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. (Foundational text on beta-amino acid physical properties).

Sources

Technical Whitepaper: Safety, Handling, and Application of 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid

This guide serves as a comprehensive technical whitepaper for 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid . It synthesizes safety protocols, chemical properties, and experimental applications, designed for researchers in medicinal chemistry and peptide synthesis.

Document Control:

-

Compound Class: Protected

-Amino Acid -

Primary Application: Peptidomimetic Synthesis, Drug Discovery

-

Hazard Classification: Irritant (GHS Category 2/2A/3)

Compound Identification & Chemical Context

This compound is a specialized building block used to introduce

Chemical Specifications

| Property | Detail |

| Systematic Name | 3-[N-(Benzyloxycarbonyl)-N-ethylamino]butanoic acid |

| Molecular Formula | |

| Molecular Weight | 265.31 g/mol |

| Structural Features | |

| Physical State | Viscous oil or low-melting solid (due to lack of intermolecular H-bonding on the carbamate N) |

| Solubility | High in DCM, EtOAc, DMSO; Low in Water |

| Analogous CAS | 51440-81-4 (Non-ethylated parent: Cbz- |

Expert Insight: The

-ethyl substitution lowers the melting point compared to its non-ethylated analog. While the parent compound (Cbz--Abu-OH) is a solid, the -ethyl variant often presents as a viscous oil requiring careful handling to avoid transfer losses.

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationship (SAR) analysis of carbamate-protected amino acids, this compound is classified under the GHS Standard as follows.

GHS Label Elements

-

Signal Word: WARNING

-

Pictogram: Exclamation Mark (GHS07)

Hazard Statements

-

H319: Causes serious eye irritation.[2]

Precautionary Statements

-

P280: Wear protective gloves/eye protection/face protection.[2][3][5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3][5] Remove contact lenses if present and easy to do.[2][3][5][8] Continue rinsing.[2][3][4][5]

Safe Handling & Storage Protocols

Storage Architecture

-

Temperature: Store at 2–8°C . Long-term storage at -20°C is recommended to prevent slow decarboxylation or hydrolysis.

-

Atmosphere: Hygroscopic.[5] Store under inert gas (Nitrogen or Argon).

-

Container: Amber glass vials with PTFE-lined caps to prevent leaching and photodegradation.

Handling Decision Tree

The following workflow dictates the safety logic for handling this compound in a research setting.

Figure 1: Decision logic for PPE selection based on physical state. The

Experimental Applications & Workflows

A. Deprotection Strategy (Cbz Removal)

The Benzyl carbamate (Cbz) group is stable to acidic conditions (TFA/HCl) used to remove Boc groups, making it orthogonal. It is removed via Hydrogenolysis .

Protocol:

-

Dissolution: Dissolve 1.0 eq of the compound in Methanol or Ethanol (0.1 M concentration).

-

Catalyst: Add 10 wt% Palladium on Carbon (Pd/C). Caution: Pd/C is pyrophoric when dry.

-

Atmosphere: Purge with

gas (balloon pressure is usually sufficient). -

Reaction: Stir at Room Temperature for 2–4 hours. Monitor via TLC (Cbz group is UV active; product is not).

-

Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.

B. Peptide Coupling (Amide Bond Formation)

Due to the steric hindrance of the

Recommended Protocol (HATU/HOAt):

-

Activation: Dissolve Amino Acid (1.0 eq) and HATU (1.1 eq) in dry DMF.

-

Base: Add DIPEA (2.5 eq). Stir for 5 minutes to activate the carboxylic acid.

-

Addition: Add the amine partner (1.1 eq).

-

Time: Allow to react for 4–16 hours. The

-ethyl group slows kinetics; extended time is often required.

Synthesis & Reactivity Diagram

Figure 2: Divergent synthetic pathways: Coupling (Top) vs. Deprotection (Bottom).

Toxicological & Ecological Information

Toxicology (Analog-Based)

Specific LD50 data for the

-

Acute Toxicity: Likely low (Oral LD50 > 2000 mg/kg estimated).

-

Skin Corrosion: Moderate irritant. The carboxylic acid moiety can cause pH-dependent irritation.

-

Sensitization: No data available.[6][8] Treat as a potential sensitizer.

Ecological Impact[6][8][9][13]

-

Biodegradability: Predicted to be biodegradable due to the peptide-like backbone.

-

Aquatic Toxicity: Prevent entry into drains. Acidity may locally lower pH, affecting aquatic organisms.

Emergency Response Procedures

| Scenario | Immediate Action |

| Eye Contact | Flush with water for 15 mins, lifting eyelids.[2][3][5] Seek medical attention (Acidic irritation risk).[1][3][5][9] |

| Skin Contact | Wash with soap and water.[2][3][4][5][6][10] Remove contaminated clothing.[1][2][3][4][5][8][9][10] |

| Inhalation | Move to fresh air.[1][2][3][4][5][7][10] If breathing is difficult, administer oxygen.[2] |

| Spill/Leak | Solid: Sweep up without creating dust.[10] Liquid: Absorb with vermiculite or sand.[8] Neutralize with dilute Sodium Bicarbonate ( |

References

-

PubChem. (2025). Compound Summary: 3-(((Benzyloxy)carbonyl)amino)butanoic acid (Analog).[11][12] National Library of Medicine. Retrieved from [Link][12]

-

ECHA (European Chemicals Agency). (2024). Guidance on the Application of the CLP Criteria: Categorical Bridging Principles. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. aminochem.com [aminochem.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. peptide.com [peptide.com]

- 7. acrospharma.co.kr [acrospharma.co.kr]

- 8. bcfertilis.com [bcfertilis.com]

- 9. fishersci.com [fishersci.com]

- 10. brecklandscientific.co.uk [brecklandscientific.co.uk]

- 11. 3-{[(Benzyloxy)carbonyl]amino}butanoic acid | C12H15NO4 | CID 304280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid | C12H15NO4 | CID 11042754 - PubChem [pubchem.ncbi.nlm.nih.gov]

CAS number and chemical identifiers for N-Cbz-N-ethyl-beta-aminobutyric acid

The following technical guide details the chemical identity, synthesis, and application of N-Cbz-N-ethyl-beta-aminobutyric acid .

Synthesis, Properties, and Application in Peptidomimetic Design

Executive Summary

N-Cbz-N-ethyl-beta-aminobutyric acid (also known as 3-(N-benzyloxycarbonyl-N-ethylamino)butanoic acid) is a specialized beta-amino acid derivative used primarily as a building block in the synthesis of beta-peptides and peptidomimetics . Unlike naturally occurring alpha-amino acids, the beta-amino acid backbone confers resistance to proteolytic degradation, making this compound a critical intermediate for developing stable pharmaceutical candidates.

This guide addresses the specific challenge of identifying and handling this compound, which often lacks a widely indexed CAS number in its fully protected form, requiring researchers to rely on precursor identification and de novo synthesis protocols.

Chemical Identification & Core Data

Due to its status as a transient intermediate in many synthetic pathways, the fully protected N-Cbz-N-ethyl derivative is frequently not cataloged with a unique CAS in public databases. It is best identified through its core scaffold and precursor data.

Nomenclature & Identifiers

| Parameter | Detail |

| Systematic Name | 3-(N-Benzyloxycarbonyl-N-ethylamino)butanoic acid |

| Common Name | N-Cbz-N-ethyl-β-aminobutyric acid |

| Molecular Formula | C |

| Molecular Weight | ~265.31 g/mol |

| Core Precursor CAS | 859284-78-9 (3-(ethylamino)butanoic acid) |

| Parent Analog CAS | 51440-81-4 (N-Cbz-3-aminobutyric acid, racemic) |

| Stereochemistry | Available as Racemic (DL), (R), or (S) enantiomers depending on the starting material.[1][2] |

Structural Analysis

The molecule consists of three functional domains:

-

Beta-Amino Acid Backbone: A 3-aminobutyric acid core (providing the

-carbon chirality). -

N-Ethyl Group: Increases lipophilicity and alters the conformational flexibility of the resulting peptide bond (tertiary amide formation).

-

Cbz (Z) Protecting Group: Benzyloxycarbonyl group, stable to acidic conditions (TFA), removable via catalytic hydrogenation (

/Pd-C).

Synthetic Pathways & Protocols

Route A: Reductive Amination (Recommended)

This method ensures mono-ethylation of the amine before protection, avoiding the steric hindrance issues of alkylating a carbamate.

Workflow Diagram:

Figure 1: Recommended synthetic pathway via reductive amination of the free amino acid.

Detailed Protocol

Step 1: Synthesis of N-Ethyl-3-aminobutyric acid

-

Dissolution: Dissolve 3-aminobutyric acid (10 mmol) in MeOH (50 mL).

-

Imine Formation: Add Acetaldehyde (11 mmol) dropwise at 0°C. Stir for 30 minutes to allow imine formation.

-

Reduction: Add

(12 mmol) in small portions. Note: Maintain pH ~6 with acetic acid to prevent over-alkylation. -

Workup: Quench with water, remove methanol under reduced pressure. Purify via ion-exchange chromatography (Dowex 50W) to isolate the mono-ethyl product.

-

Validation: Check MS for [M+H]+ = 132.1.

-

Step 2: Cbz Protection (Schotten-Baumann Conditions)

-

Preparation: Dissolve N-ethyl-3-aminobutyric acid (from Step 1) in 1M NaOH/Dioxane (1:1 v/v). Cool to 0°C.

-

Acylation: Add Benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining pH 9-10 with 2M NaOH.

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 4 hours.

-

Isolation: Wash the aqueous layer with diethyl ether (to remove unreacted Cbz-Cl). Acidify the aqueous layer to pH 2 with 1M HCl.

-

Extraction: Extract the product into Ethyl Acetate (3x). Dry over

and concentrate.-

Validation: Product should appear as a viscous oil or low-melting solid.

-

Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified. The presence of rotamers (due to the tertiary amide/carbamate) often complicates NMR spectra.

| Technique | Expected Signature | Diagnostic Value |

| 1H NMR (DMSO-d6) | Confirms Cbz group and N-ethylation. Look for peak broadening due to rotamers. | |

| LC-MS (ESI) | [M+H]+ = 266.3 [M+Na]+ = 288.3 | Confirms molecular weight and absence of di-ethylated byproducts. |

| TLC | UV active (Cbz group). Stains with Bromocresol Green (free acid). |

Critical Quality Attribute (CQA):

The absence of the N-H stretch in IR (usually around 3300-3400 cm

Applications in Drug Development

Peptidomimetics & Stability

The incorporation of N-ethyl-beta-amino acids into peptide backbones serves two primary functions:

-

Proteolytic Stability: The beta-backbone is unrecognized by standard proteases (trypsin, pepsin).

-

Conformational Constraint: The N-ethyl group eliminates the hydrogen bond donor capability of the amide nitrogen, forcing the peptide backbone into specific secondary structures (e.g., preventing sheet formation, promoting helices depending on sequence).

Pathway Visualization: Peptide Synthesis Utility

Figure 2: Integration of the compound into Solid Phase Peptide Synthesis (SPPS).

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Storage: Store at +2°C to +8°C. Hygroscopic; keep under inert atmosphere (Argon/Nitrogen).

-

Solubility: Soluble in DCM, Ethyl Acetate, DMSO, DMF. Sparingly soluble in water.

References

-

PubChem. 3-(Ethylamino)butanoic acid (Compound Summary). National Library of Medicine. Retrieved March 8, 2026, from [Link]

- Seebach, D., et al.Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. (Foundational text on beta-amino acid synthesis).

Sources

Methodological & Application

Application Note: Synthesis Protocol for 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid

Scientific Rationale & Pathway Architecture

-amino acids are indispensable building blocks in modern drug development, frequently utilized in the design of foldamers, peptidomimetics, and proteolytically stable therapeutics. The target molecule, 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid (also known asThis application note details a highly atom-economical, three-step synthetic pipeline. To avoid the low yields and complex cleavage steps associated with chiral auxiliaries, this protocol leverages a robust aza-Michael addition (2), followed by orthogonal carbamate protection and chemoselective ester saponification.

Reaction Workflow

Three-step synthetic workflow for N-Cbz-N-ethyl-β-aminobutyric acid.

Quantitative Reagent Matrix

The following table summarizes the stoichiometry for a standard 10 mmol scale synthesis.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Operational Role |

| Step 1: Aza-Michael Addition | ||||

| Ethyl crotonate | 114.14 | 1.0 | 1.14 g | Michael Acceptor |

| Ethylamine (70% in H₂O) | 45.08 | 3.0 | 2.41 mL | Nucleophile |

| Step 2: N-Cbz Protection | ||||

| Ethyl 3-(ethylamino)butanoate | 159.23 | 1.0 | ~1.59 g | Secondary Amine |

| Benzyl chloroformate (Cbz-Cl) | 170.59 | 1.2 | 1.71 mL | Electrophilic Protecting Group |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.0 | 3.48 mL | Non-nucleophilic Base |

| Step 3: Saponification | ||||

| Protected Ester Intermediate | 293.36 | 1.0 | ~2.93 g | Substrate |

| Lithium Hydroxide Monohydrate | 41.96 | 3.0 | 1.26 g | Hydrolyzing Agent |

Step-by-Step Experimental Protocols

Step 1: Aza-Michael Addition

Objective: Synthesis of Ethyl 3-(ethylamino)butanoate.

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add ethyl crotonate (1.14 g, 10 mmol).

-

Amine Addition: Cool the flask to 0 °C in an ice bath. Slowly add ethylamine (70% aqueous solution, 2.41 mL, 30 mmol) dropwise over 10 minutes.

-

Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 16-24 hours.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove water and excess unreacted ethylamine. Dissolve the crude residue in ethyl acetate (30 mL), wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the intermediate secondary amine as a pale yellow oil.

-

Mechanistic Insights & Causality: Rate analysis reveals that the aza-Michael addition of primary amines to acrylates proceeds via the pseudoequilibrated formation of a zwitterion, followed by a rate-controlling, amine-assisted proton transfer (3). The use of an aqueous amine solution provides a highly polar protic environment that stabilizes this zwitterionic intermediate, accelerating the reaction without the need for transition-metal catalysts.

-

Self-Validating System: Perform Thin Layer Chromatography (TLC) using a Ninhydrin stain. The starting ethyl crotonate will not stain, while the product (a secondary amine) will rapidly develop a distinct pink/red spot upon heating.

Step 2: N-Cbz Protection

Objective: Synthesis of Ethyl 3-(((benzyloxy)carbonyl)(ethyl)amino)butanoate.

-

Reaction Setup: Dissolve the crude ethyl 3-(ethylamino)butanoate (~10 mmol) in anhydrous dichloromethane (DCM, 20 mL). Add DIPEA (3.48 mL, 20 mmol) and cool the solution to 0 °C under a nitrogen atmosphere.

-

Electrophile Addition: Add Benzyl chloroformate (Cbz-Cl, 1.71 mL, 12 mmol) dropwise via syringe.

-

Propagation: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4 hours.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Separate the organic layer and wash sequentially with 1M HCl (15 mL), saturated NaHCO₃ (15 mL), and brine (15 mL). Dry over Na₂SO₄ and concentrate in vacuo.

-

Mechanistic Insights & Causality: Benzyl chloroformate is highly electrophilic. As the secondary amine attacks the acyl chloride, stoichiometric HCl is generated. If left unneutralized, this HCl protonates the unreacted starting material, rendering it non-nucleophilic and stalling the reaction. DIPEA is selected because its steric bulk prevents it from acting as a competing nucleophile, ensuring it acts exclusively as a thermodynamic proton sink.

-

Self-Validating System: The introduction of the benzyl group renders the product highly UV-active. TLC visualization under a 254 nm UV lamp will show a new, strongly absorbing spot that does not react with Ninhydrin (confirming the absence of the free amine).

Step 3: Chemoselective Ester Hydrolysis

Objective: Synthesis of 3-(((Benzyloxy)carbonyl)(ethyl)amino)butanoic acid.

-

Reaction Setup: Dissolve the protected ester (~10 mmol) in a 1:1 mixture of Tetrahydrofuran (THF) and water (20 mL total volume). Cool to 0 °C.

-

Hydrolysis: Add LiOH·H₂O (1.26 g, 30 mmol) in a single portion. Stir vigorously at 0 °C for 1 hour, then allow to warm to room temperature and stir until TLC indicates complete consumption of the ester (typically 4-6 hours).

-

Workup & Isolation: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with water (10 mL) and wash with diethyl ether (15 mL) to remove non-polar impurities.

-

Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M HCl. Extract the precipitated product with Ethyl Acetate (3 × 20 mL). Combine the organic extracts, dry over Na₂SO₄, and concentrate to yield the final target molecule as a viscous oil or white solid.

-

Mechanistic Insights & Causality: Saponification must be executed without compromising the newly installed Cbz carbamate. LiOH is optimal because the lithium cation acts as a mild Lewis acid, coordinating with the ester carbonyl oxygen and increasing its electrophilicity toward hydroxide attack. This allows the reaction to proceed under conditions mild enough to leave the urethane (Cbz) linkage completely intact.

-

Self-Validating System: The phase-switch during workup acts as a built-in purification step. At high pH, the product is a water-soluble carboxylate salt. Upon acidification to pH < 3, the carboxylate is protonated, rendering the molecule highly lipophilic and forcing it exclusively into the ethyl acetate layer.

References

-

Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents The Journal of Organic Chemistry - ACS Publications 3[3]

-

Process development of a solvent-free, chemoenzymatic reaction sequence for the enantioselective synthesis of β-amino acid esters TUHH Open Research 2[2]

-

Efficient Synthesis of Enantiomerically Pure β2-Amino Acids via Chiral Isoxazolidinones The Journal of Organic Chemistry - ACS Publications 1[1]

Sources

Solid-phase peptide synthesis using N-ethyl beta-amino acids

Advanced Solid-Phase Peptide Synthesis (SPPS) Using N-Ethyl -Amino Acids: Overcoming Steric and Kinetic Barriers

Executive Summary

The incorporation of N-alkylated

However, synthesizing these sequences via Solid-Phase Peptide Synthesis (SPPS) presents severe kinetic and thermodynamic hurdles. The N-ethyl group poses massive steric hindrance, drastically reducing the nucleophilicity of the secondary amine. This application note provides a comprehensive, self-validating framework for the efficient coupling and elongation of peptides containing N-ethyl

Mechanistic Insights: The N-Ethyl -Amino Acid Penalty

To successfully synthesize these complex peptidomimetics, researchers must understand the causality behind the synthetic failures commonly observed with standard SPPS protocols.

-

The Steric Shielding Effect: Unlike primary amines, the secondary amine of an N-ethyl

-amino acid is shielded by both the -

Diketopiperazine (DKP) Formation: When the N-ethyl

-amino acid is located at the C-terminal dipeptide stage (Resin-AA1-(N-Et- -

Epimerization Risks: Prolonged coupling times and the use of strong bases (e.g., DIPEA) required to force the acylation of the hindered N-ethyl amine increase the risk of

-carbon epimerization.

Competing pathways: DKP formation vs. successful chain elongation.

Strategic Reagent and Resin Selection

To overcome these barriers, the SPPS environment must be heavily optimized.

Resin Selection

The use of 2-Chlorotrityl chloride (2-CTC) resin is mandatory when the N-ethyl

Coupling Reagents

Standard HBTU/HOBt protocols will fail. You must utilize highly reactive uronium salts or modern additive combinations:

-

DIC/OxymaPure: An excellent, greener alternative that forms a highly reactive ester intermediate, minimizing epimerization[3].

-

HATU/HOAt: The gold standard for sterically hindered couplings. The nitrogen at the 7-position of the HOAt ring provides a neighboring-group effect that accelerates the acylation of secondary amines[1].

-

BTC (Bis(trichloromethyl)carbonate / Triphosgene): Reserved for the most recalcitrant N-ethyl couplings, converting the incoming amino acid into a highly reactive acid chloride in situ.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . Because the Kaiser test relies on the presence of primary amines, it will yield a false negative for N-ethylated residues. Therefore, these workflows integrate specific secondary-amine validation checkpoints.

Workflow for SPPS incorporating N-ethyl beta-amino acids.

Protocol A: Coupling OF the Fmoc-N-Ethyl -Amino Acid

Objective: Attach the hindered building block to the growing primary amine chain.

-

Preparation: Dissolve 3.0 eq of Fmoc-N-ethyl

-amino acid and 3.0 eq of OxymaPure in minimal DMF (0.1 M concentration). -

Activation: Add 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Stir for 2 minutes to pre-activate.

-

Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

-

Validation Check (Kaiser Test): Take a few resin beads. Perform a standard Kaiser test.

-

Logic: We are coupling onto a primary amine. If the coupling is complete, the primary amine is consumed, and the test should be negative (yellow/colorless) . If positive (blue), repeat steps 1-3.

-

-

Wash: Wash resin with DMF (3 × 1 min) and DCM (3 × 1 min).

Protocol B: Rapid Fmoc Deprotection (DKP Mitigation)

Objective: Remove the Fmoc group from the N-ethyl residue without triggering chain cleavage.

-

Reagent: Prepare a solution of 20% Piperidine + 1% DBU in DMF. (Causality: DBU accelerates the deprotection, reducing the time the free amine has to attack the resin linkage).

-

Execution: Treat the resin for exactly 1 × 2 min, followed by 1 × 5 min.

-

Wash: Immediately wash with DMF (5 × 1 min) to remove all traces of base.

Protocol C: Coupling ONTO the N-Ethyl -Amino Acid

Objective: Acylate the highly hindered secondary amine. This is the most critical step.

-

Preparation: Dissolve 4.0 eq of the next Fmoc-AA-OH and 4.0 eq of HATU in DMF.

-

Base Addition: Add 8.0 eq of 2,4,6-Collidine (TMP). (Causality: TMP is a sterically hindered base that prevents base-catalyzed epimerization better than DIPEA during slow couplings).

-

Microwave Coupling: Add the mixture to the resin. Subject to microwave irradiation (75°C, 25 Watts) for 15 minutes. Alternatively, agitate at room temperature for 12-16 hours.

-

Validation Check (Chloranil Test):

-

Logic: The Kaiser test cannot detect the unreacted N-ethyl secondary amine. You must use the Chloranil test.

-

Procedure: Mix a few beads with 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand for 5 mins.

-

Result: A blue/green bead indicates unreacted secondary amines (incomplete coupling). A colorless/yellow bead validates successful coupling.

-

-

Micro-Cleavage (Ultimate Validation): Withdraw 2 mg of resin. Treat with TFA/TIPS/H2O (95:2.5:2.5) for 30 mins. Evaporate, dissolve in MeCN/H2O, and analyze via LC-MS to confirm the mass shift corresponding to the new amino acid.

Quantitative Data: Coupling Efficacy Comparison

The following table summarizes the expected performance of various coupling systems when acylating the secondary amine of an N-ethyl

| Coupling System | Activation Strategy | Reaction Time | Epimerization Risk | Typical Yield (%) | Recommended Use Case |

| DIC / OxymaPure | Active Ester | 2 - 4 Hours | Low | 40 - 60% | Routine couplings; sensitive side-chains. |

| HATU / HOAt / TMP | Uronium / At-Ester | 15 Min (Microwave) | Moderate | 75 - 85% | Standard choice for N-ethyl acylation. |

| BTC / Sym-Collidine | Acid Chloride in situ | 45 Min (Room Temp) | High | 85 - 95% | Recalcitrant sequences where HATU fails. |

References

-

Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - RSC Publishing.[Link]

-

Solid-Phase Synthesis of N-Nosyl- and N-Fmoc-N-Methyl-α-amino Acids | Request PDF - ResearchGate.[Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC.[Link]

Sources

- 1. D-ALL-ISOLEUCINE-METHYL ESTER HCL | 118878-53-8 | Benchchem [benchchem.com]

- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02319A [pubs.rsc.org]

Application Note: N-Cbz Protection of N-Ethyl-3-Aminobutanoic Acid

Topic: Procedure for Cbz protection of N-ethyl-3-aminobutanoic acid Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Abstract & Scope

This technical guide outlines the optimized protocol for the protection of N-ethyl-3-aminobutanoic acid using the benzyloxycarbonyl (Cbz) group. Unlike standard primary

The steric hindrance of the

Scientific Background & Strategy

The Challenge of Secondary -Amino Acids

While Cbz protection of primary amines is rapid, secondary amines (like the

-

pH Control (9.0 – 10.0): Essential to maintain the amine in its nucleophilic (deprotonated) state while minimizing the hydrolysis of the Cbz-Cl reagent.

-

Reagent Selection: Benzyl chloroformate (Cbz-Cl) is the standard reagent.[1] While

-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) is milder, Cbz-Cl is more reactive, which is advantageous for sterically hindered secondary amines.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the secondary amine onto the carbonyl carbon of Cbz-Cl, followed by the elimination of chloride. The base neutralizes the HCl byproduct, driving the equilibrium forward.

Key Insight – Rotamerism:

Researchers must be aware that

Materials & Equipment

Reagents

| Reagent | Grade | Role |

| N-Ethyl-3-aminobutanoic acid | >97% | Substrate |

| Benzyl chloroformate (Cbz-Cl) | 95%+ | Protecting Group Source |

| Sodium Carbonate ( | ACS Reagent | Base (pH control) |

| Tetrahydrofuran (THF) | HPLC Grade | Co-solvent (solubilizes Cbz-Cl) |

| Hydrochloric Acid (1M & 6M) | Reagent | Acidification |

| Ethyl Acetate (EtOAc) | ACS Reagent | Extraction Solvent |

Equipment

-

Round-bottom flask (2-neck recommended for temp control).

-

Calibrated pH meter or high-precision pH strips.

-

Addition funnel (pressure-equalizing).

-

Ice-water bath.[2]

Detailed Experimental Protocol

Method A: Modified Schotten-Baumann (Recommended)

This method uses a THF/Water biphasic system which offers superior solubility for the hydrophobic Cbz-Cl compared to pure aqueous conditions.

Step 1: Solubilization & pH Adjustment [3]

-

In a round-bottom flask, dissolve N-ethyl-3-aminobutanoic acid (1.0 equiv) in 1M

(2.5 equiv).-

Note: The extra base accounts for the carboxylic acid neutralization and the HCl generated during protection.

-

-

Add THF (volume equal to the aqueous phase) to the flask.

-

Cool the mixture to 0°C using an ice bath. Ensure vigorous stirring.

Step 2: Reagent Addition

-

Dilute Cbz-Cl (1.2 equiv) in a minimal amount of THF.

-

Add the Cbz-Cl solution dropwise over 30–45 minutes.

-

Critical: Maintain temperature < 5°C. Rapid addition can lead to local heating and hydrolysis of Cbz-Cl.

-

-

Monitor pH periodically. If pH drops below 9, add small aliquots of saturated

or 1M NaOH to maintain pH 9–10.

Step 3: Reaction & Monitoring

-

Allow the reaction to warm to Room Temperature (RT) naturally.

-

Stir for 4–12 hours . (Secondary amines react slower; overnight stirring is often safest).

-

Validation: Monitor by TLC (System: EtOAc/MeOH 9:1) or LC-MS. The starting material (zwitterion) will stay at the baseline or vanish; the product is less polar.

Step 4: Work-up & Purification (The Acid-Base Wash)

This step is critical to remove unreacted amine and hydrolyzed benzyl alcohol.

-

Wash: Extract the alkaline reaction mixture with Diethyl Ether (

).-

Purpose: This removes non-acidic impurities (benzyl alcohol, benzyl chloride) while the product remains in the aqueous phase as the carboxylate salt. Discard the organic (ether) layer.

-

-

Acidification: Cool the aqueous phase to 0°C. Carefully acidify to pH 1–2 using 6M HCl.

-

Observation: The solution will become cloudy as the N-Cbz amino acid precipitates or oils out.

-

-

Extraction: Extract the acidic aqueous phase with Ethyl Acetate (

). -

Drying: Combine EtOAc layers, wash with Brine (

), and dry over anhydrous -

Concentration: Filter and evaporate the solvent under reduced pressure.

Process Visualization (Workflow)

Caption: Step-by-step workflow for the Cbz protection using Schotten-Baumann conditions.

Analytical Characterization

Anticipated Data

-

Physical State: Viscous oil or low-melting solid (common for N-ethyl derivatives).

-

Yield: Typical yields range from 85% to 95%.

NMR Interpretation Guide

Due to the N-ethyl and N-Cbz combination, expect rotamers (approx. 60:40 to 70:30 ratio).

| Signal | 1H NMR (CDCl3) Approx.[4] Shift | Multiplicity | Notes |

| Aromatic (Cbz) | 7.30 – 7.40 ppm | Multiplet | 5 protons (Phenyl group). |

| Benzylic | 5.10 – 5.20 ppm | Singlet/Split | May appear as two singlets due to rotamers. |

| Methine ( | 4.20 – 4.50 ppm | Multiplet | Shifted downfield due to carbamate. |

| N-Ethyl | 3.10 – 3.40 ppm | Multiplet | Distinctive diastereotopic splitting possible. |

| 2.40 – 2.60 ppm | Multiplet | Adjacent to carboxylic acid. | |

| Methyl ( | 1.10 – 1.30 ppm | Doublet/Triplet | Overlapping signals from Ethyl and Butyl methyls. |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Cbz-Cl before reaction. | Ensure T < 5°C during addition. Increase Cbz-Cl to 1.5 eq. |

| Oligomers (Dipeptides) | Mixed anhydride formation. | Ensure base is in excess. Keep pH > 9.[1][2] Avoid high concentrations. |

| Product in Ether Wash | pH of aqueous layer was too low (< 8). | Check pH before ether wash. Ensure it is basic to keep product as salt. |

| Incomplete Reaction | Steric hindrance of secondary amine. | Extend reaction time to 16h. Use stronger base (NaOH) with careful monitoring. |

Safety & Handling

-

Benzyl Chloroformate (Cbz-Cl): Lachrymator, toxic, and corrosive. Handle only in a fume hood. Decomposes to HCl and

upon contact with water; vent reaction vessels properly. -

THF: Peroxide former. Use fresh or inhibited solvent.

References

-

Bergmann, M., & Zervas, L. (1932).[5][6] Über ein allgemeines Verfahren der Peptid-Synthese.[1] Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201. (The foundational paper for Cbz protection).

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (The authoritative text on protecting group stability and protocols).

-

Lokey Lab Protocols. (2017). Schotten-Baumann Reaction.[2][7][8][9] University of California, Santa Cruz. Link (Standard protocols for aqueous base protection).

-

BenchChem. (2025).[6][10] The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.Link (Detailed industrial protocols for Cbz introduction).

-

Pehere, A. D., & Abell, A. D. (2011). An improved large scale procedure for the preparation of N-Cbz amino acids.[11]Chemistry, 1493-1494.[11] (Optimization of base ratios for scale-up).

Sources

- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 2. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]

- 3. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

- 4. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. academia.edu [academia.edu]

- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. experts.umn.edu [experts.umn.edu]

Protocol 1: Ultra-Efficient Coupling via In Situ Acid Chlorides (BTC)

Title: Overcoming Steric Hindrance: Advanced Coupling Strategies for N-Ethyl Amino Acids in Peptide Synthesis

Introduction The incorporation of N-alkylated amino acids into peptide sequences is a powerful strategy in modern drug development. N-alkylation enhances proteolytic stability, increases lipophilicity, and modulates membrane permeability, making it a cornerstone in the design of therapeutics like the KRAS inhibitor LUNA18 [1]. However, while N-methylation is well-documented, the synthesis of peptides containing N-ethyl amino acids presents an exponential leap in difficulty. The ethyl group introduces severe steric shielding and rotational degrees of freedom that drastically impede the acylation of the secondary amine.

Mechanistic Challenges: Causality in N-Ethyl Coupling Standard coupling reagents (e.g., DIC/HOBt, HATU) rely on the formation of active esters (such as OBt or OAt). When targeting an N-ethyl amine, the bulky nature of these active esters clashes with the steric radius of the ethyl group, leading to sluggish kinetics. Prolonged reaction times inevitably lead to three major side reactions:

-

Epimerization: Extended activation of the incoming amino acid promotes the formation of an oxazolone intermediate, which readily undergoes base-catalyzed racemization.

-

Diketopiperazine (DKP) Formation: N-alkylated peptides have a higher propensity to adopt cis-amide bonds. This conformational shift brings the N-terminal amine into close proximity with the ester linkage of the resin, triggering intramolecular aminolysis and premature cleavage.

-